Cas no 1784943-94-7 (1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride)

1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride
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- MDL: MFCD28528412
1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P0290GG-500mg |
1-(propan-2-yl)-1H-imidazole-5-sulfonylchloride |
1784943-94-7 | 95% | 500mg |
$1965.00 | 2024-06-18 | |
Enamine | EN300-19537833-0.1g |
1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride |
1784943-94-7 | 95% | 0.1g |
$684.0 | 2023-09-17 | |
1PlusChem | 1P0290GG-1g |
1-(propan-2-yl)-1H-imidazole-5-sulfonylchloride |
1784943-94-7 | 95% | 1g |
$2498.00 | 2024-06-18 | |
Aaron | AR0290OS-50mg |
1-(propan-2-yl)-1H-imidazole-5-sulfonylchloride |
1784943-94-7 | 95% | 50mg |
$746.00 | 2025-02-17 | |
Aaron | AR0290OS-100mg |
1-(propan-2-yl)-1H-imidazole-5-sulfonylchloride |
1784943-94-7 | 95% | 100mg |
$966.00 | 2025-02-17 | |
Aaron | AR0290OS-2.5g |
1-(propan-2-yl)-1H-imidazole-5-sulfonylchloride |
1784943-94-7 | 95% | 2.5g |
$5340.00 | 2023-12-15 | |
Enamine | EN300-19537833-5g |
1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride |
1784943-94-7 | 95% | 5g |
$5719.0 | 2023-09-17 | |
Enamine | EN300-19537833-10.0g |
1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride |
1784943-94-7 | 95% | 10.0g |
$8480.0 | 2023-07-10 | |
Enamine | EN300-19537833-0.5g |
1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride |
1784943-94-7 | 95% | 0.5g |
$1539.0 | 2023-09-17 | |
1PlusChem | 1P0290GG-10g |
1-(propan-2-yl)-1H-imidazole-5-sulfonylchloride |
1784943-94-7 | 95% | 10g |
$10544.00 | 2023-12-20 |
1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
1-(propan-2-yl)-1H-imidazole-5-sulfonyl chlorideに関する追加情報
1-(Propan-2-yl)-1H-imidazole-5-sulfonyl chloride: A Comprehensive Overview
The compound 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride (CAS No. 1784943-94-7) is a versatile and intriguing molecule that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which combines the imidazole ring with a sulfonyl chloride group, offering a wide range of potential applications. Recent advancements in synthetic methodologies and its incorporation into novel materials have further highlighted its importance in contemporary research.
The imidazole ring is a heterocyclic aromatic structure that plays a pivotal role in the compound's reactivity and functionality. Its five-membered ring, containing two nitrogen atoms, contributes to the molecule's stability and ability to participate in various chemical transformations. The sulfonyl chloride group, on the other hand, is a highly reactive moiety that enables the compound to act as an electrophilic agent in nucleophilic substitution reactions. This combination makes 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride a valuable reagent in organic synthesis, particularly in the construction of bioactive molecules and advanced materials.
Recent studies have explored the use of this compound in the development of bio-inspired materials and drug delivery systems. For instance, researchers have utilized its reactivity to synthesize novel polymers with tailored properties, such as biodegradability and stimuli-responsive behavior. These materials hold promise for applications in tissue engineering and controlled drug release, where precise control over material properties is crucial.
In the realm of pharmacology, 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride has been employed as an intermediate in the synthesis of small-molecule inhibitors targeting key enzymes involved in diseases such as cancer and neurodegenerative disorders. The compound's ability to form stable covalent bonds with specific residues on these enzymes makes it an attractive candidate for drug development.
Moreover, advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) studies have revealed that the sulfonyl chloride group significantly influences the molecule's electron distribution, enhancing its electrophilic character. This understanding has facilitated the design of more efficient synthetic pathways and improved reaction outcomes.
Another area of active research involves the use of 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride in catalytic processes. Its ability to act as a Lewis acid catalyst has been exploited in asymmetric synthesis, enabling the production of enantiomerically enriched compounds with high efficiency. This has important implications for the pharmaceutical industry, where chirality plays a critical role in drug efficacy.
In conclusion, 1-(propan-2-yl)-1H-imidazole-5-sulfonyl chloride (CAS No. 1784943-94-7) is a multifaceted compound with a wide array of applications across diverse scientific disciplines. Its unique structure, reactivity, and compatibility with modern synthetic techniques make it an invaluable tool for researchers striving to push the boundaries of chemical innovation.
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